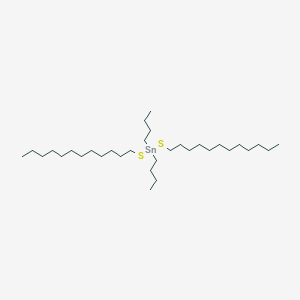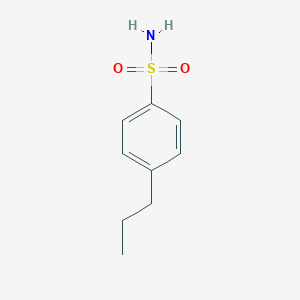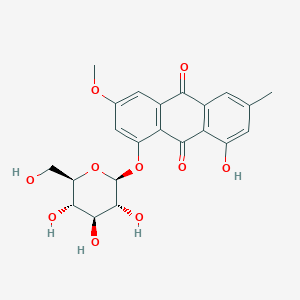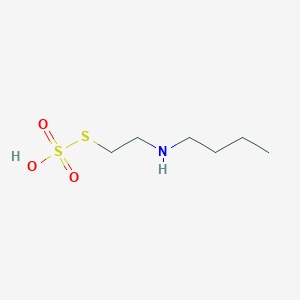![molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0](/img/structure/B72322.png)
2-Phenylbenzo[b]thiophene
Vue d'ensemble
Description
2-Phenylbenzo[b]thiophene is a chemical compound with the molecular formula C14H10S . It is used in the synthesis of various medicines, pesticides, and functional materials .
Synthesis Analysis
The synthesis of 2-Phenylbenzo[b]thiophene has been explored in several studies. For instance, a Rhodium (Rh)-catalyzed asymmetric hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide was developed, providing various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . Another study reported a one-step intermolecular synthesis of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzo[b]thiophene is characterized by a benzothiophene core with a phenyl group attached at the 2-position . The crystal structure of 2,2’-bi[benzo[b]thiophene], a related compound, has been studied, revealing interesting features about its synthesis .
Chemical Reactions Analysis
The chemical reactions involving 2-Phenylbenzo[b]thiophene have been studied in the context of its synthesis. For example, the Rh-catalyzed asymmetric hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide was found to proceed smoothly with excellent results .
Physical And Chemical Properties Analysis
2-Phenylbenzo[b]thiophene has a molecular weight of 210.30 g/mol . It is a component of liquid crystalline semiconductors and exhibits photoluminescence in mid-to-high quantum yields .
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene-based analogs, including 2-Phenylbenzo[b]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Applications
The 2-Phenylbenzo[b]thiophene motif is the main parent structure of cancer drugs like raloxifene and arzoxifene .
Alzheimer’s Disease Treatment
2-Phenylbenzo[b]thiophene is also used in the treatment of Alzheimer’s disease .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including 2-Phenylbenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
2-Phenylbenzo[b]thiophene is used in the fabrication of organic light-emitting diodes (OLEDs) .
Optoelectronic Materials
A lot of benzo[b]thiophenes, including 2-Phenylbenzo[b]thiophene, may be used in the manufacturing of optoelectronic materials .
Organic Field-Effect Transistors (OFETs)
2-Phenylbenzo[b]thiophene plays a significant role in the development of organic field-effect transistors (OFETs) .
Safety And Hazards
Orientations Futures
2-Phenylbenzo[b]thiophene and its derivatives have been widely used in the synthesis of medicines, pesticides, and functional materials, and much research concern has been made on its synthesis . Future research may focus on developing more efficient synthesis methods and exploring its potential applications in various fields .
Propriétés
IUPAC Name |
2-phenyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzo[b]thiophene | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

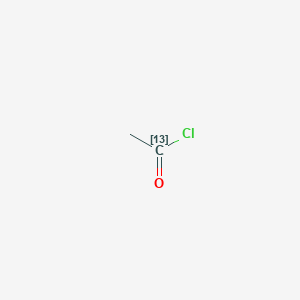
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
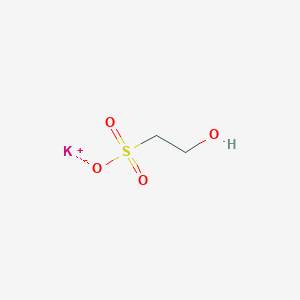


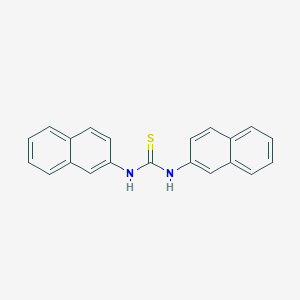
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)


